2(5H)-Furanone, 4-(hydroxymethyl)-
Overview
Description
2(5H)-Furanone, 4-(hydroxymethyl)- is a natural product found in Hemsleya ellipsoidea and Nephelium lappaceum with data available.
Biochemical Analysis
Biochemical Properties
2(5H)-Furanone, 4-(hydroxymethyl)- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tyrosinase, an enzyme involved in melanin synthesis. The hydroxymethyl group of 2(5H)-Furanone, 4-(hydroxymethyl)- can form hydrogen bonds with the active site of tyrosinase, inhibiting its activity. This interaction is significant in the context of skin pigmentation and the development of skin-lightening agents .
Cellular Effects
2(5H)-Furanone, 4-(hydroxymethyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in HL-60 cells, a type of human leukemia cell line, 2(5H)-Furanone, 4-(hydroxymethyl)- induces apoptosis by activating caspase pathways and causing DNA fragmentation . This apoptotic effect is crucial for its potential use in cancer therapy.
Molecular Mechanism
The molecular mechanism of 2(5H)-Furanone, 4-(hydroxymethyl)- involves its binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, as seen with tyrosinase. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions lead to changes in cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2(5H)-Furanone, 4-(hydroxymethyl)- change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2(5H)-Furanone, 4-(hydroxymethyl)- vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and can effectively inhibit target enzymes. At high doses, it can cause adverse effects such as liver toxicity and oxidative stress. These dosage-dependent effects are critical for determining the therapeutic window of the compound .
Metabolic Pathways
2(5H)-Furanone, 4-(hydroxymethyl)- is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 2(5H)-Furanone, 4-(hydroxymethyl)- is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in certain tissues, such as the liver and kidneys. This distribution pattern is essential for understanding its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 2(5H)-Furanone, 4-(hydroxymethyl)- affects its activity and function. It can localize to specific compartments such as the cytoplasm, nucleus, and mitochondria. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell .
Properties
IUPAC Name |
3-(hydroxymethyl)-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h1,6H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMEYAHRFTDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230780 | |
Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80904-75-2 | |
Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080904752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 4-(hydroxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60230780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)-2,5-dihydrofuran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(Hydroxymethyl)-2(5H)-furanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8RNT3YL82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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